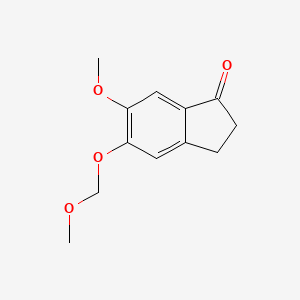
2,3-Dihydro-6-methoxy-5-(methoxymethoxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methoxy-5-(methoxymethoxy)-2,3-dihydro-1H-inden-1-one is a useful research compound. Its molecular formula is C12H14O4 and its molecular weight is 222.24. The purity is usually 95%.
BenchChem offers high-quality 6-Methoxy-5-(methoxymethoxy)-2,3-dihydro-1H-inden-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Methoxy-5-(methoxymethoxy)-2,3-dihydro-1H-inden-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmazeutische Forschung: Antikrebs-Eigenschaften
Diese Verbindung wurde auf ihre potenziellen Antikrebs-Eigenschaften untersucht. Derivate dieser Verbindung, wie z.B. DMC-Derivate, wurden synthetisiert und auf ihre Zytotoxizität gegenüber verschiedenen Krebszelllinien evaluiert. Die bioaktive Verbindung, die aus Syzygium nervosum-Samen isoliert wurde, zeigt Antikrebsaktivitäten, die auf die Struktur der Stammverbindung zurückzuführen sein könnten .
Organische Synthese: Zwischenprodukt für komplexe Moleküle
In der organischen Chemie dient diese Verbindung als Zwischenprodukt für die Synthese komplexerer Moleküle. Ihre reaktiven Stellen machen sie für nukleophile Substitutionsreaktionen mit Acylierungs-, Alkylierungs- und Sulfonierungsmitteln geeignet, was zu einer Vielzahl von semisynthtischen Derivaten führt .
Biologische Aktivität
6-Methoxy-5-(methoxymethoxy)-2,3-dihydro-1H-inden-1-one, also known by its CAS number 1346604-60-1, is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological properties, and implications for therapeutic applications, particularly in cancer treatment.
The molecular formula of 6-Methoxy-5-(methoxymethoxy)-2,3-dihydro-1H-inden-1-one is C12H14O4 with a molecular weight of 222.24 g/mol. It is soluble in organic solvents such as acetone and dichloromethane and is typically stored in a refrigerator to maintain stability .
Synthesis
The synthesis of this compound can be achieved through various organic reactions involving methoxy-substituted indenes. The presence of methoxy groups is crucial as they influence the compound's biological activity. For instance, the positioning of methoxy groups can significantly alter the mechanism of action against cancer cells .
Anticancer Properties
Research indicates that compounds similar to 6-Methoxy-5-(methoxymethoxy)-2,3-dihydro-1H-inden-1-one exhibit notable anticancer activities. Specifically, studies have demonstrated that methoxy-substituted indenes can induce cell death through mechanisms such as:
- Methuosis : A form of non-apoptotic cell death characterized by the formation of large vacuoles within cells.
- Microtubule Disruption : This mechanism leads to mitotic arrest and subsequent cell death.
For example, analogs with a methoxy group at the 5-position have been shown to induce methuosis effectively, while those with a methoxy group at the 6-position primarily disrupt microtubules .
Case Studies
Several studies have investigated the effects of this class of compounds on glioblastoma cells. One study reported that specific derivatives could kill resistant glioblastoma cells at concentrations as low as 2–3 μM . The findings suggest that structural modifications can enhance or change the biological activity significantly.
Comparative Analysis
The following table summarizes key findings from various studies on related compounds:
| Compound Name | Mechanism of Action | Effective Concentration (μM) | Cell Line Tested |
|---|---|---|---|
| Compound 1a | Induces methuosis | 2–3 | U251 (glioblastoma) |
| Compound 9b | Microtubule disruption | >500 | U251 (glioblastoma) |
| Compound 9d | No significant activity | N/A | U251 (glioblastoma) |
Eigenschaften
IUPAC Name |
6-methoxy-5-(methoxymethoxy)-2,3-dihydroinden-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-14-7-16-12-5-8-3-4-10(13)9(8)6-11(12)15-2/h5-6H,3-4,7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFJFMVDCPCJCST-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=C(C=C2C(=C1)CCC2=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20747642 |
Source


|
| Record name | 6-Methoxy-5-(methoxymethoxy)-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20747642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1346604-60-1 |
Source


|
| Record name | 6-Methoxy-5-(methoxymethoxy)-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20747642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














